molecular formula C17H27N3O B10900289 N'-[(E)-pyridin-3-ylmethylidene]undecanehydrazide

N'-[(E)-pyridin-3-ylmethylidene]undecanehydrazide

Cat. No.: B10900289
M. Wt: 289.4 g/mol
InChI Key: LFZDPOUXUZOREA-XDJHFCHBSA-N
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Description

N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, making it a heterocyclic compound. Schiff base hydrazones are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of Schiff base hydrazones like N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The pyridine ring and hydrazone moiety play crucial roles in binding to metal ions and other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]UNDECANOHYDRAZIDE is unique due to its specific structure, which includes a pyridine ring and a long alkyl chain. This structure allows it to form stable complexes with a wide range of metal ions, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications .

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]undecanamide

InChI

InChI=1S/C17H27N3O/c1-2-3-4-5-6-7-8-9-12-17(21)20-19-15-16-11-10-13-18-14-16/h10-11,13-15H,2-9,12H2,1H3,(H,20,21)/b19-15+

InChI Key

LFZDPOUXUZOREA-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)N/N=C/C1=CN=CC=C1

Canonical SMILES

CCCCCCCCCCC(=O)NN=CC1=CN=CC=C1

Origin of Product

United States

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